

Mass Spectrometry Analysis of N-(tert-Butoxycarbonyl)-L-cyclohexylglycine: A Technical Guide

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Compound of Interest

Compound Name: *N-(tert-Butoxycarbonyl)-L-cyclohexylglycine*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of **N-(tert-Butoxycarbonyl)-L-cyclohexylglycine**. The document details the compound's key properties, expected fragmentation patterns under Electrospray Ionization (ESI), and standardized experimental protocols for its analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of this important amino acid derivative.

Compound Overview

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-Chg-OH) is a protected amino acid commonly used in peptide synthesis and drug discovery. The tert-butoxycarbonyl (Boc) protecting group allows for controlled peptide chain elongation. The cyclohexylglycine moiety imparts unique conformational properties and lipophilicity to peptides, which can enhance their biological activity and metabolic stability.

Table 1: Physicochemical Properties of **N-(tert-Butoxycarbonyl)-L-cyclohexylglycine**

Property	Value
Molecular Formula	C ₁₃ H ₂₃ NO ₄
Average Molecular Weight	257.33 g/mol
Monoisotopic Mass	257.16270821 Da[1]

Mass Spectrometry Analysis

Electrospray Ionization (ESI) is the most common mass spectrometry technique for the analysis of Boc-protected amino acids, typically observing the protonated molecule $[M+H]^+$ in positive ion mode. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and elucidate the structure.

Fragmentation of the Boc Protecting Group

The fragmentation of the Boc group is well-characterized and serves as a diagnostic indicator for the presence of this protecting group. The primary fragmentation pathways involve the loss of neutral molecules or radicals from the tert-butyl group.

Table 2: Characteristic Fragment Ions of the Boc Group in Positive Ion ESI-MS/MS

Fragment Ion	Mass Loss (Da)	Description
$[M+H - C_4H_8]^+$	56	Loss of isobutylene
$[M+H - C_4H_9\bullet]^+$	57	Loss of a tert-butyl radical
$[M+H - C_5H_9O_2\bullet]^+$	101	Loss of the entire Boc group as a radical
$[M+H - C_5H_{10}O_2]^+$	102	Loss of the entire Boc group as a neutral molecule

The loss of isobutylene (56 Da) is often a prominent fragmentation pathway for N-Boc derivatives in collision-induced dissociation (CID) MS/MS experiments.[2]

Proposed Fragmentation of the Cyclohexylglycine Moiety

While specific experimental data for the fragmentation of the cyclohexylglycine portion of Boc-L-Chg-OH is not readily available in the reviewed literature, a plausible fragmentation pathway can be proposed based on general principles of mass spectrometry. Alpha-cleavage is a common fragmentation mechanism for amines and carbonyl compounds.

Table 3: Proposed Key Fragment Ions for **N-(tert-Butoxycarbonyl)-L-cyclohexylglycine** in Positive Ion ESI-MS/MS

m/z (Proposed)	Ion Formula (Proposed)	Description
258.1700	$[C_{13}H_{24}NO_4]^+$	Protonated molecule $[M+H]^+$
202.1070	$[C_9H_{16}NO_4]^+$	Loss of isobutylene (-56 Da) from the Boc group
158.1175	$[C_8H_{16}NO_2]^+$	Loss of the entire Boc group (-100 Da)
114.0913	$[C_6H_{12}NO]^+$	Alpha-cleavage with loss of the carboxyl group and the Boc group
83.0855	$[C_6H_{11}]^+$	Cyclohexyl cation resulting from cleavage of the C α -C(cyclohexyl) bond

Experimental Protocols

The following protocols provide a general framework for the ESI-MS analysis of **N-(tert-Butoxycarbonyl)-L-cyclohexylglycine**. Instrument parameters may require optimization based on the specific mass spectrometer being used.

Sample Preparation

- **Stock Solution:** Prepare a stock solution of **N-(tert-Butoxycarbonyl)-L-cyclohexylglycine** at a concentration of 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a

mixture thereof.

- **Working Solution:** Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent system. For direct infusion, a concentration of approximately 10 µg/mL is often suitable.
- **Solvent Considerations:** Ensure the use of high-purity, volatile solvents compatible with ESI-MS. Avoid non-volatile buffers and salts, as they can interfere with ionization and contaminate the instrument. If acidification is necessary to promote protonation, use a volatile acid like formic acid at a low concentration (e.g., 0.1%).^[3]

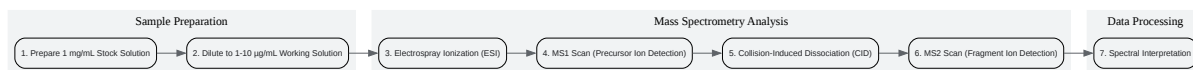
Mass Spectrometry Parameters

Table 4: Typical ESI-MS/MS Instrument Parameters

Parameter	Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 - 4.5 kV
Nebulizer Gas Pressure	20 - 40 psi (Nitrogen)
Drying Gas Flow Rate	5 - 10 L/min (Nitrogen)
Drying Gas Temperature	250 - 350 °C
Scan Range (MS1)	m/z 100 - 500
Precursor Ion Selection (MS2)	m/z 258.2
Collision Gas	Argon or Nitrogen
Collision Energy	10 - 40 eV (optimization recommended)

Visualizations

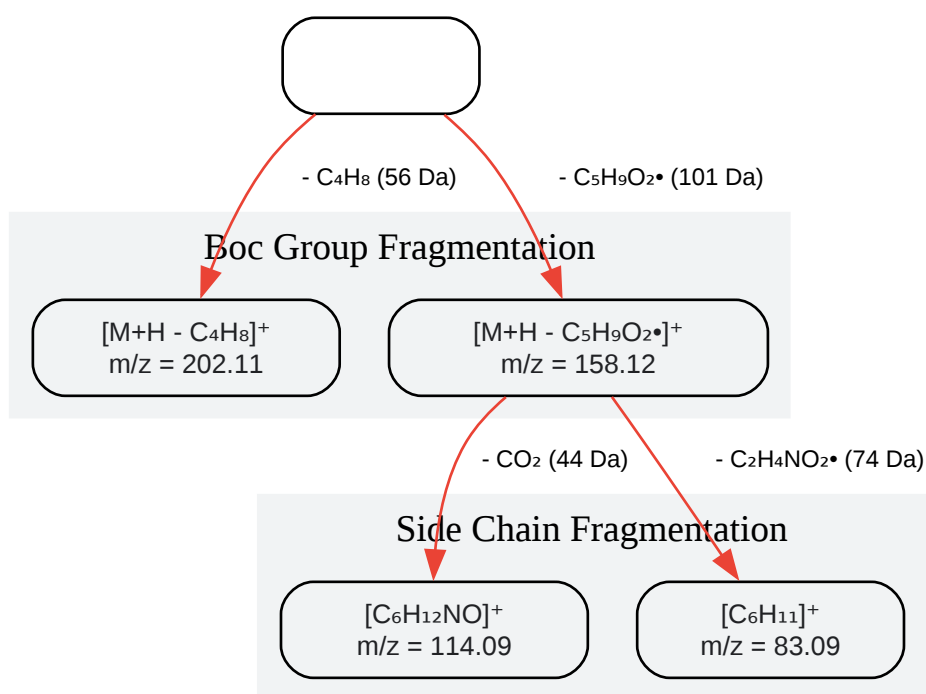
Experimental Workflow



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Experimental workflow for the MS analysis of Boc-L-Chg-OH.

Proposed Fragmentation Pathway



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Proposed ESI-MS/MS fragmentation of Boc-L-Chg-OH.

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